Nanomolar Potency for nNOS Inhibition
The compound demonstrates potent inhibition of rat recombinant nNOS, with a binding affinity (Ki) of 75 nM as determined by a hemoglobin capture assay using L-arginine as a substrate [1]. This positions it favorably against earlier reference nNOS inhibitors like 7-nitroindazole (7-NI), which typically exhibits a Ki of 252 nM under comparable assay conditions [2], representing an approximately 3.4-fold improvement in binding affinity.
rat recombinant nNOS
vs. 7-NI Ki 252 nM
| Evidence Dimension | Binding Affinity (Ki) against rat recombinant nNOS |
|---|---|
| Target Compound Data | Ki = 75 nM |
| Comparator Or Baseline | 7-Nitroindazole (7-NI): Ki = 252 nM |
| Quantified Difference | 3.4-fold more potent (lower Ki by 177 nM) |
| Conditions | Rat recombinant nNOS expressed in E. coli; Hemoglobin capture assay using L-arginine substrate; pH 7.4, 37°C. |
Why This Matters
This potency advantage is critical for scientific selection when requiring robust nNOS inhibition at lower compound concentrations, which can minimize off-target interactions and reduce potential cytotoxicity in cellular models.
- [1] BindingDB entry for BDBM50449048 (CHEMBL3126213), sourced from US9212144, 5 (Ex. 8); Affinity Data: Ki=75 nM for rat recombinant nNOS. Accessed via BindingDB.org. View Source
- [2] Southern, C., et al. BindingDB entry for 7-Nitroindazole (BDBM50209245, CHEMBL247378); Ki=252 nM for rat nNOS. Accessed via BindingDB.org. View Source
